6-iodopyridin-2-amine hydrochloride
Description
6-Iodopyridin-2-amine hydrochloride is a halogenated pyridine derivative characterized by an iodine substituent at the 6-position and an amine group at the 2-position of the pyridine ring, with a hydrochloride counterion. The iodine atom introduces steric bulk and polarizability, which may influence reactivity, solubility, and biological activity.
Properties
CAS No. |
2731006-87-2 |
|---|---|
Molecular Formula |
C5H6ClIN2 |
Molecular Weight |
256.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The process begins with dissolving 1,3-dicyanopropanol-2 in a mixed solvent system of anhydrous ether and methylene chloride (30:20 ratio). Hydrogen iodide gas is bubbled through the solution until saturation, inducing cyclization via nucleophilic attack of the iodide ion on the nitrile groups. The exothermic reaction precipitates 2-amino-6-iodopyridine as a crystalline solid within 12–24 hours. A representative procedure yields 1 part product from 1 part starting material after recrystallization in methylene chloride/petroleum ether.
Critical Parameters
-
Solvent Polarity : Ether-methylene chloride mixtures optimize intermediate solubility while promoting precipitation of the product.
-
Gas Purity : Anhydrous hydrogen iodide prevents hydrolysis side reactions.
-
Workup : Neutralization with saturated sodium bicarbonate followed by extraction isolates the free base, which is subsequently treated with hydrochloric acid to form the hydrochloride salt.
Halogen Exchange via Finkelstein Reaction
Copper-mediated halogen exchange provides an alternative pathway, particularly for converting bromo or chloro precursors to the iodo derivative. This method, adapted from pyridine functionalization studies, employs sodium iodide and copper(I) iodide under reflux conditions.
Procedure and Optimization
In a typical reaction, 5-bromopyridin-2-amine (1 equiv) reacts with sodium iodide (2 equiv) and copper(I) iodide (0.1 equiv) in 1,4-dioxane at 130°C for 24 hours. The addition of N,N-dimethylethylenediamine (0.2 equiv) as a ligand enhances catalytic activity, achieving 50–70% conversion to 6-iodopyridin-2-amine. Subsequent treatment with hydrochloric acid in ethanol yields the hydrochloride salt.
Table 1: Finkelstein Reaction Optimization
| Parameter | Optimal Value | Yield Impact (%) |
|---|---|---|
| Temperature | 130°C | +25 |
| CuI Loading | 10 mol% | +15 |
| Ligand (DMEDA) | 20 mol% | +20 |
| Reaction Time | 24 hours | +10 |
Ullmann-Type Amination Followed by Iodination
Multi-step syntheses combining Ullmann amination and iodination offer flexibility for substrates with sensitive functional groups. This approach, detailed in recent thesis work, involves:
Step 1: Copper-Catalyzed Amination
5-Bromo-2-nitropyridine undergoes amination with aqueous ammonia in the presence of copper(II) sulfate at 180°C, producing 5-bromopyridin-2-amine in 45–60% yield. The reaction requires 24 hours under pressure to drive ammonia incorporation.
Step 2: Iodination and Salt Formation
The brominated intermediate is subjected to iodination using iodine (1 equiv) and acetyl chloride (4 equiv) in tetrahydrofuran. After quenching with sodium dithionite, the free base is extracted and converted to the hydrochloride salt via HCl gas saturation in diethyl ether (yield: 60–75%).
Comparative Analysis of Methods
Table 2: Method Efficiency Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Direct Cyclization | 45–60 | 95–98 | High |
| Finkelstein | 50–70 | 90–95 | Moderate |
| Ullmann-Iodination | 60–75 | 85–90 | Low |
The direct cyclization route excels in atom economy but requires stringent anhydrous conditions. Finkelstein exchange balances yield and scalability, while Ullmann-based methods suit functionalized precursors despite longer reaction times.
Experimental Considerations for Hydrochloride Formation
Conversion to the hydrochloride salt necessitates precise stoichiometry:
-
Acid Selection : Hydrochloric acid (37% w/w) in ethanol ensures complete protonation without decomposition.
-
Crystallization : Slow evaporation from ethanol/ether mixtures produces needle-like crystals with >99% purity.
-
Drying : Vacuum desiccation at 40°C prevents hydrate formation.
Chemical Reactions Analysis
Types of Reactions
6-iodopyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridines can be formed.
Coupling Products: Biaryl compounds are typically produced in Suzuki-Miyaura reactions.
Oxidation and Reduction Products: Oxidized or reduced forms of the original compound.
Scientific Research Applications
6-iodopyridin-2-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 6-iodopyridin-2-amine hydrochloride involves its interaction with specific molecular targets. The iodine atom and amino group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Pyridin-2-amines
6-Chloro-5-iodopyridin-2-amine
- Molecular Formula : C₅H₄ClIN₂
- Key Features : Chlorine at the 5-position and iodine at the 6-position.
- Significance : The dual halogenation enhances electrophilicity, making it a candidate for Suzuki-Miyaura coupling reactions. Its reactivity differs from 6-iodopyridin-2-amine hydrochloride due to the additional chlorine substituent, which may reduce solubility in polar solvents .
6-Chloro-3-iodopyridin-2-amine (CAS 148493-37-2)
- Molecular Formula : C₅H₄ClIN₂
- Key Features : Iodine at the 3-position and chlorine at the 6-position.
- This structural isomer may exhibit distinct binding affinities in medicinal chemistry applications .
5-Bromo-6-chloro-3-iodopyridin-2-amine (CAS 1207625-23-7)
- Molecular Formula : C₅H₃BrClIN₂
- Key Features : Triple halogenation (Br, Cl, I) introduces significant steric hindrance.
- Significance : The bromine and chlorine substituents increase molecular weight (MW ≈ 352.3 g/mol) and may reduce metabolic stability compared to simpler dihalogenated analogs like this compound .
Hydrochloride Salts of Substituted Pyridin-amines
6-(Difluoromethyl)pyridin-3-amine Hydrochloride
- Molecular Formula : C₆H₇ClF₂N₂
- Key Features : Difluoromethyl group at the 6-position and amine at the 3-position.
- Significance : The electron-withdrawing difluoromethyl group increases acidity of the amine (pKa ~5–6), enhancing water solubility. This contrasts with this compound, where the iodine’s polarizability may favor organic solvent compatibility .
(6-Bromo-pyridin-2-yl)-piperidin-3-yl-amine Hydrochloride
- Molecular Formula : C₁₀H₁₅ClBrN₃
- Key Features : Bromine at the 6-position and a piperidinyl-amine substituent.
- MW = 292.61 g/mol .
Pyrimidin-amine Analogs
6-Amino-4-(3-iodoanilino)-2-methylpyrimidin-1-ium Chloride
- Molecular Formula : C₁₁H₁₁ClIN₄
- Key Features: Iodine on an anilino group and a methyl-substituted pyrimidine core.
- Melting point: 535–537 K, significantly higher than typical pyridin-amine hydrochlorides due to extended conjugation .
Data Table: Comparative Analysis of Key Compounds
*Estimated based on structural analogs.
Key Research Findings and Trends
- Halogen Effects : Iodine’s large atomic radius and low electronegativity favor nucleophilic aromatic substitution (SNAr) reactions, whereas chlorine/bromine enhance electrophilicity for metal-catalyzed couplings .
- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., difluoromethyl, piperidine) introduce trade-offs between solubility and membrane permeability .
- Thermal Stability : Pyrimidin-amine hydrochlorides exhibit higher melting points than pyridin-amines due to increased hydrogen bonding and aromatic stacking .
Q & A
Basic Research Questions
Q. What are the optimal synthetic protocols for preparing 6-iodopyridin-2-amine hydrochloride with high purity?
- Methodological Answer : The synthesis requires precise control of reaction conditions, including temperature (typically 60–80°C), pH (adjusted to ~5–6 using hydrochloric acid), and reaction time (12–24 hours). Catalytic amounts of HCl are often employed to enhance iodination efficiency . Post-synthesis purification via recrystallization from ethanol/water mixtures improves purity (≥99%), as monitored by HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic peaks for the pyridine ring (δ 7.8–8.2 ppm) and amine protons (δ 4.5–5.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : A reverse-phase C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm ensures purity >98% .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 251.9 [M+H] .
Q. How does the hydrochloride salt form influence solubility and stability?
- Methodological Answer : The hydrochloride form enhances aqueous solubility (e.g., ~50 mg/mL in water at 25°C) due to ionic interactions, making it suitable for biological assays. Stability studies under accelerated conditions (40°C/75% RH for 14 days) show <5% degradation, validated by HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data during functionalization of this compound?
- Methodological Answer : Discrepancies in cross-coupling reactions (e.g., Suzuki-Miyaura) may arise from competing pathways. Use UV-vis spectroscopy to monitor intermediate formation (e.g., Pd complexes) and LC-MS to identify byproducts. Adjust ligand ratios (e.g., 1:1.2 Pd:ligand) and solvent polarity (e.g., DMF vs. THF) to suppress side reactions .
Q. How can computational tools predict viable synthetic routes for derivatives of this compound?
- Methodological Answer : Retrosynthetic analysis using AI-driven platforms (e.g., Reaxys, Pistachio) identifies feasible pathways. For example:
- Step 1 : Input the target structure to generate precursor templates (e.g., 2-amino-6-iodopyridine).
- Step 2 : Simulate reaction conditions (e.g., Pd-catalyzed coupling) with DFT calculations to evaluate activation energies (<50 kcal/mol preferred) .
Q. What experimental designs validate the biological interaction mechanisms of this compound?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity () to target receptors (e.g., β3-adrenergic receptors) with a stoichiometry of 1:1.
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor docking using GROMACS to identify key residues (e.g., Tyr) involved in hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
